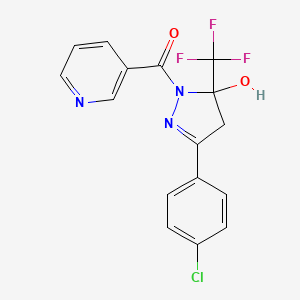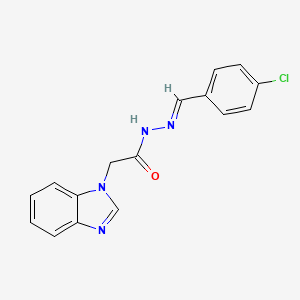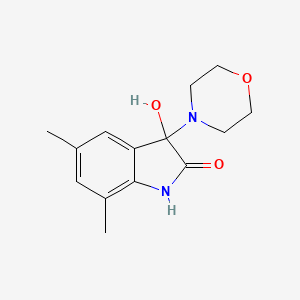
3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Vue d'ensemble
Description
3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FUBIMINA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FUBIMINA belongs to the benzimidazole family of compounds and possesses a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile interacts with various cellular targets, including DNA, proteins, and enzymes. 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential therapeutic applications in the treatment of neurological disorders. In addition, 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to modulate the activity of various enzymes involved in cellular metabolism, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its unique molecular structure, which makes it a promising candidate for drug development. 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit various therapeutic properties, making it a versatile compound for various applications. However, one of the limitations of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are various future directions for the study of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is the development of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the study of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile's immunomodulatory effects, which may have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential side effects.
Applications De Recherche Scientifique
3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Studies have shown that 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile exhibits anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth. In addition, 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(2-furyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its potential immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-10-4-5-13-14(7-10)18-15(17-13)11(9-16)8-12-3-2-6-19-12/h2-8H,1H3,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIYLGQSCHPHFT-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3875742.png)
![4-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3875751.png)
![2-{1-(2-methylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3875759.png)
![4-methyl-N-{4-[3-(3-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3875760.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B3875772.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875779.png)
![1-(3,4-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3875787.png)
![(4-{2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B3875800.png)
![3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3875806.png)


![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3875834.png)
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3875839.png)